![molecular formula C33H35N5O3S B131072 N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide CAS No. 151954-37-9](/img/structure/B131072.png)
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to a class of drugs called PARP inhibitors, which work by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP).
Mecanismo De Acción
PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide work by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. When DNA damage occurs, PARP is activated and helps to repair the damage. However, in cancer cells that have defects in DNA repair pathways, the inhibition of PARP by N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide can prevent the repair of DNA damage, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PARP activity, N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide is that it has been extensively studied for its potential use in cancer treatment. This means that there is a large body of research available on the compound, which can be useful for designing experiments. However, one limitation of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of future directions for research on N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. One area of research is the development of new PARP inhibitors that are more effective or have fewer side effects than N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide involves a multi-step process that begins with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-ethyl-4-aminobenzyl alcohol to form the corresponding amide. The resulting amide is then reacted with 2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine-3-carbaldehyde to form the corresponding imidazole derivative. Finally, the imidazole derivative is reacted with benzenesulfonyl chloride to form N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide.
Aplicaciones Científicas De Investigación
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide work by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. By inhibiting PARP, N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide can prevent cancer cells from repairing DNA damage, leading to cell death.
Propiedades
Número CAS |
151954-37-9 |
|---|---|
Nombre del producto |
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide |
Fórmula molecular |
C33H35N5O3S |
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide |
InChI |
InChI=1S/C33H35N5O3S/c1-5-29-35-30-23(3)21-24(4)34-32(30)38(29)22-25-17-19-27(20-18-25)37(6-2)31(26-13-9-7-10-14-26)33(39)36-42(40,41)28-15-11-8-12-16-28/h7-21,31H,5-6,22H2,1-4H3,(H,36,39) |
Clave InChI |
NTLHXKVLMJLWSU-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5)N=C(C=C2C)C |
SMILES canónico |
CCC1=NC2=C(N1CC3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5)N=C(C=C2C)C |
Sinónimos |
3-((4-(N-(((phenylsulfonyl)carbamoyl)phenylmethyl)-N-ethylamino)phenyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine 3-PCPEPM-5,7-DEIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
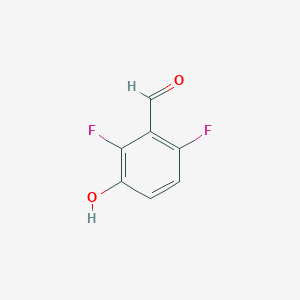
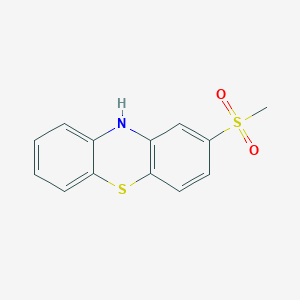


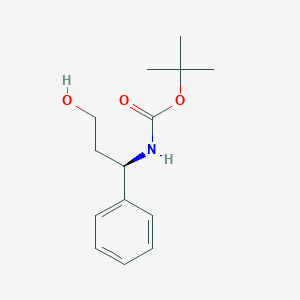
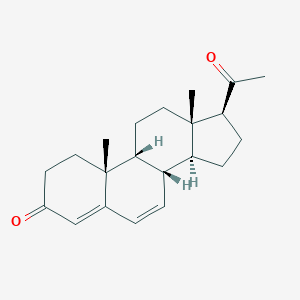
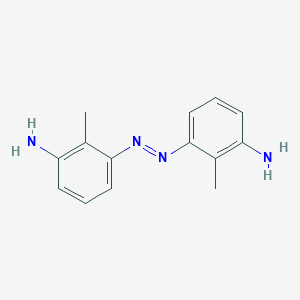
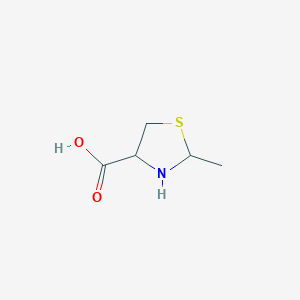
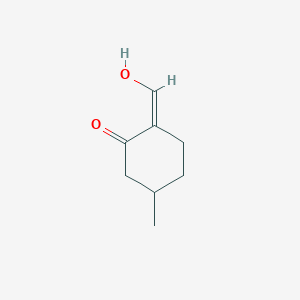
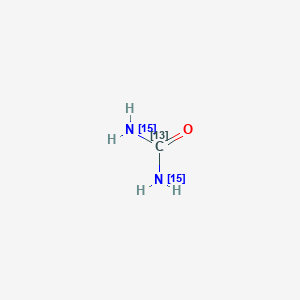
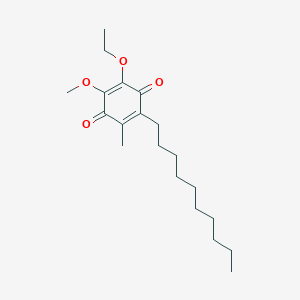
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)